2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
This compound features a pyrimidine core substituted at the 4-position with a sulfanyl group linked to an acetamide moiety. The pyrimidine ring is further modified at the 6-position with a 5-methyl-1H-pyrazol-1-yl group, while the acetamide nitrogen is bonded to a 4-phenoxyphenyl substituent.
Properties
IUPAC Name |
2-[6-(5-methylpyrazol-1-yl)pyrimidin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-16-11-12-25-27(16)20-13-22(24-15-23-20)30-14-21(28)26-17-7-9-19(10-8-17)29-18-5-3-2-4-6-18/h2-13,15H,14H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBFOLBXDAWQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=NC=N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F3406-7153 is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival. It plays a crucial role in the development of several types of cancer when mutated.
Mode of Action
F3406-7153 acts as a selective inhibitor of the RET protein. It binds to the RET protein, thereby inhibiting its activity. This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival.
Biochemical Pathways
By inhibiting the RET protein, F3406-7153 affects several biochemical pathways. These include the RAS/RAF/MEK/ERK and PI3K/AKT pathways , which are involved in cell growth, proliferation, and survival. The inhibition of these pathways leads to a decrease in cell proliferation and an increase in programmed cell death or apoptosis.
Pharmacokinetics
It is known that the compound is highly soluble in dmso This suggests that it may have good bioavailability
Biological Activity
The compound 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological profile.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the pyrimidine and pyrazole rings, followed by the introduction of the phenoxy and acetamide groups. The exact synthetic route can vary based on the desired substitution patterns on the aromatic rings.
Antimicrobial Activity
Research indicates that compounds similar to 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide exhibit significant antimicrobial properties. For example, derivatives of pyrazole have been shown to possess antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 62.5 μg/mL |
| Compound B | S. aureus | 31.25 μg/mL |
| Compound C | P. mirabilis | 125 μg/mL |
Anti-inflammatory and Anticancer Properties
Studies have demonstrated that similar pyrazole derivatives can act as anti-inflammatory agents and exhibit anticancer properties. The mechanism often involves the inhibition of specific pathways related to inflammation and cancer cell proliferation .
Case Studies
-
Case Study 1: Anticancer Activity
- A study evaluated a series of pyrazole derivatives for their anticancer activity against various cancer cell lines. The results indicated that compounds with a similar structure to 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide showed promising results in inhibiting tumor growth in vitro.
- Case Study 2: Anti-inflammatory Effects
The biological activities of 2-{[6-(5-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes: Many pyrazole derivatives inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.
- Modulation of Cell Signaling Pathways: These compounds may interfere with key signaling pathways involved in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrimidine and Sulfanyl-Acetamide Motifs
Compound A : 2-[3-(4-Methylphenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide (CAS: 499102-39-5)
- Molecular Formula : C₂₉H₂₃N₃O₃S
- Key Differences: Replaces the pyrimidine-pyrazole system with a quinazolinone ring.
- Implications: Quinazolinones are associated with kinase inhibition (e.g., EGFR inhibitors), whereas pyrimidine-pyrazole systems may target nucleotide-binding proteins .
Compound B : 2-[(4-Amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl]-N-acetamide Derivatives
Functional Group Variations in Acetamide Derivatives
Compound C : N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide
- Key Features :
- Replaces the pyrimidine-sulfanyl group with a thiazole ring.
- Retains the pyrazole moiety but positions it on a thiazole-aryl scaffold.
- Synthesis : Prepared via condensation reactions, similar to methods used for hydroxyacetamide derivatives .
Compound D : Hydroxyacetamide Derivatives (e.g., FP1–12)
- Structural Differences :
- Features a 1,2,4-triazol-5-ylsulfanyl group instead of pyrimidine.
- Includes hydroxamic acid (–NHOH) groups, enhancing metal-chelating properties.
- Activity : Demonstrated antiproliferative effects in cancer cell lines, attributed to the hydroxamic acid’s histone deacetylase (HDAC) inhibition .
Pharmacokinetic and Physicochemical Comparisons
Table 1 : Comparative Properties of Target Compound and Analogues
- Quinazolinone derivatives (Compound A) exhibit lower solubility, likely due to planar aromatic systems promoting crystal packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
